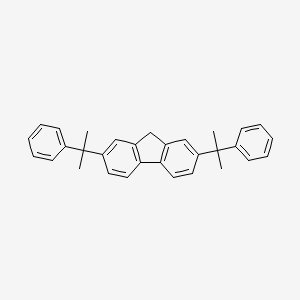
2,7-Bis(2-phenylpropan-2-yl)-9H-fluorene
Descripción general
Descripción
2,7-Bis(2-phenylpropan-2-yl)-9H-fluorene, also known as BPPF, is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields. BPPF belongs to the family of fluorenes, which are widely used in organic electronics, optoelectronics, and materials science.
Aplicaciones Científicas De Investigación
Optical Materials and Photophysics
Research on compounds structurally related to 2,7-Bis(2-phenylpropan-2-yl)-9H-fluorene, such as cuprous bis-phenanthroline coordination compounds, highlights their potential in developing materials with unique optical properties. These compounds exhibit metal-to-ligand charge transfer (MLCT) excited states, making them candidates for applications in light-emitting devices and sensors due to their long-lived excited states and photophysical characteristics (Scaltrito et al., 2000).
Environmental and Health Impact Studies
The environmental and health impacts of chemical compounds, including those structurally similar to 2,7-Bis(2-phenylpropan-2-yl)-9H-fluorene, are a significant area of research. Studies on bisphenol A (BPA) and its alternatives have provided critical insights into the reproductive toxicity, carcinogenicity, and endocrine-disrupting potential of such chemicals. This research is crucial for assessing the safety of materials used in consumer products and their environmental impact (den Braver-Sewradj et al., 2020).
Liquid Crystal and Polymer Research
Methylene-linked liquid crystal dimers, including those with structural features similar to the compound of interest, have been explored for their transitional properties and potential applications in liquid crystal displays (LCDs). The study of such dimers contributes to the development of materials with novel nematic phases, which are essential for advancing LCD technology (Henderson & Imrie, 2011).
Propiedades
IUPAC Name |
2,7-bis(2-phenylpropan-2-yl)-9H-fluorene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H30/c1-30(2,24-11-7-5-8-12-24)26-15-17-28-22(20-26)19-23-21-27(16-18-29(23)28)31(3,4)25-13-9-6-10-14-25/h5-18,20-21H,19H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWNTZMGXHKFEPS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=CC=C1)C2=CC3=C(C=C2)C4=C(C3)C=C(C=C4)C(C)(C)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H30 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,7-Bis(2-phenylpropan-2-yl)-9H-fluorene | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



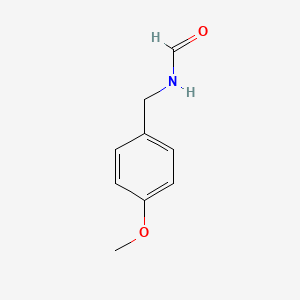
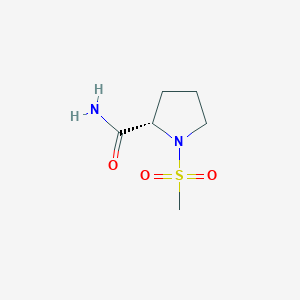
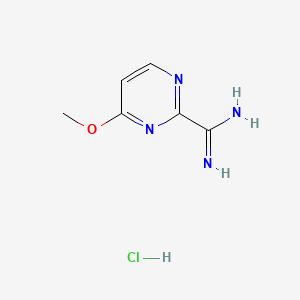
![(1R,5R)-9-Tosyl-9-azabicyclo[3.3.1]nona-2,6-diene](/img/structure/B3109195.png)
![2,5-Dioxa-8-aza-spiro[3.5]nonane oxalate](/img/structure/B3109196.png)
![4-{[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine hydrochloride](/img/structure/B3109200.png)

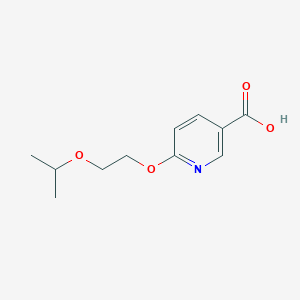

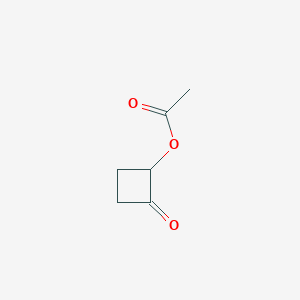
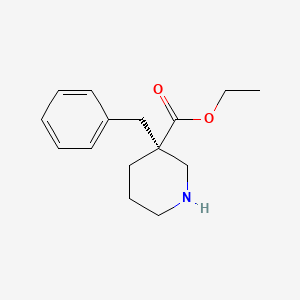
![1-[2-(tert-Butylamino)-5-nitrophenyl]ethanone](/img/structure/B3109270.png)
![6-(trifluoromethyl)-1H-imidazo[4,5-b]pyridine](/img/structure/B3109271.png)
